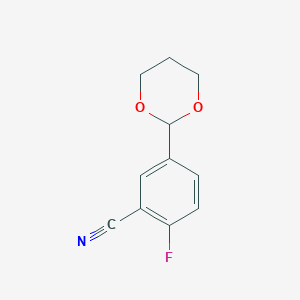

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWHWJOQQXLUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" chemical properties

An In-depth Technical Guide to 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a fluorinated benzonitrile core functionalized with a 1,3-dioxane ring. This dioxane moiety serves as a protecting group for a benzaldehyde functional group, making the molecule a stable and versatile building block in multi-step organic synthesis.

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite |

| CAS Number | 218301-23-6 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₀FNO₂ | ChemicalBook[1] |

| Molecular Weight | 207.2 g/mol | ChemicalBook[1] |

| SMILES | C1COC(OC1)C2=CC(=C(C=C2)F)C#N | PubChemLite[2] |

| Appearance | White to yellow powder/solid | ChemBK[3] (based on precursor) |

| MDL Number | MFCD20921611 | ChemicalBook[1] |

Chemical Structure:

Synthesis and Strategic Utility

The synthesis of this compound is most efficiently achieved through the protection of a precursor aldehyde. The causality behind this strategy is clear: the aldehyde group is highly reactive and would interfere with subsequent reactions targeting other parts of the molecule. By converting it to a stable 1,3-dioxane acetal, chemists can perform reactions on the aromatic ring or nitrile group without unintended side reactions. The dioxane can be easily removed later under acidic conditions to regenerate the aldehyde.

The logical precursor for this synthesis is 3-Cyano-4-fluorobenzaldehyde (also known as 2-Fluoro-5-formylbenzonitrile), a commercially available starting material.[3][4][5]

Synthetic Workflow

The reaction involves an acid-catalyzed nucleophilic addition of 1,3-propanediol to the carbonyl carbon of 3-Cyano-4-fluorobenzaldehyde, followed by dehydration to form the cyclic acetal.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Acetal Protection

This protocol is a self-validating system; successful synthesis can be confirmed by the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis of the purified product.

-

Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 3-Cyano-4-fluorobenzaldehyde (1 equivalent) in dry toluene.

-

Addition of Alcohol: Add 1,3-propanediol (1.2 equivalents) to the solution. The slight excess ensures the reaction goes to completion.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.02 equivalents).

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.

-

Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Chemical Reactivity and Strategic Deprotection

The reactivity of this molecule is dictated by its three primary functional groups: the nitrile, the aromatic fluorine, and the dioxane acetal.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing pathways to diverse molecular scaffolds.

-

Aromatic Fluorine: The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a cornerstone of modern medicinal chemistry.[6]

-

Dioxane Acetal: This is the key strategic element. It is stable under neutral and basic conditions but is readily cleaved under aqueous acidic conditions (e.g., HCl in THF/water) to regenerate the aldehyde. This unmasking allows the aldehyde to participate in reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Caption: Logical workflow of the compound's reactivity and deprotection.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.[7] The following are the expected spectral characteristics derived from its molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 7.5-8.0 ppm: Aromatic protons (multiplets).δ 5.8-6.0 ppm: Acetal proton (singlet or triplet).δ 3.9-4.3 ppm: Methylene protons adjacent to oxygen (-O-CH₂-) (multiplets).δ 1.9-2.2 ppm: Central methylene proton (-CH₂-CH₂-CH₂-) (multiplet). | The deshielding of aromatic protons is due to the electron-withdrawing effects of the nitrile and fluorine. The acetal proton is characteristically downfield. The diastereotopic dioxane protons will show complex splitting. |

| ¹³C NMR | δ 160-165 ppm (d): Carbon attached to Fluorine (C-F).δ 130-140 ppm: Aromatic carbons.δ 115-120 ppm: Nitrile carbon (C≡N).δ 100-105 ppm: Acetal carbon (O-C-O).δ 65-70 ppm: Methylene carbons adjacent to oxygen (-O-CH₂-).δ 25-30 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-). | The chemical shifts are characteristic of the respective functional groups. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). |

| FT-IR | ~2230 cm⁻¹: Strong, sharp peak for C≡N stretch.~1250 cm⁻¹: Strong peak for C-F stretch.~1100-1200 cm⁻¹: Strong peaks for C-O (acetal) stretches. | These vibrational frequencies are highly characteristic and provide clear evidence for the key functional groups.[8] |

| Mass Spec. | [M+H]⁺ m/z ≈ 208.0768 | The predicted mass-to-charge ratio for the protonated molecular ion is a primary indicator of the compound's identity.[2] |

Applications in Drug Discovery and Materials Science

The strategic combination of a fluorine atom, a nitrile, and a protected aldehyde makes this compound a high-value intermediate.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[9] The "fluorine effect" can:

-

Block Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site of metabolic oxidation can prevent degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

-

Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, affecting solubility and cell permeability.

-

Improve Pharmacokinetics: These modifications often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

Application as a Versatile Building Block

This compound is a precursor for a wide range of more complex molecules. Related fluorobenzonitrile structures are integral to the synthesis of:

-

Kinase Inhibitors: Many modern cancer therapies target protein kinases, and fluorinated aromatic rings are common motifs in these inhibitors.[10]

-

CNS Drugs: The properties imparted by fluorine can enhance blood-brain barrier penetration, which is critical for drugs targeting the central nervous system.[10]

-

Agrochemicals: It can be used to synthesize advanced pesticides and herbicides.[10]

-

Materials Science: Fluorinated benzonitriles are used in the development of materials for applications like Organic Light-Emitting Diodes (OLEDs).[6]

-

MDR Modulators: Research has shown that 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant clinical challenge.[11][12]

Safety and Handling

Table 3: Hazard and Safety Information (based on related compounds)

| Category | Guideline | Source |

| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [13][14] |

| Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15] | [13][14][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. | [13] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | [14][15] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [13] |

References

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Phionebio. [Link]

-

Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]

- Process for the preparation of 2-fluorobenzonitrile

-

5-Bromo-2-fluorobenzonitrile | 179897-89-3. AA Blocks. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. [Link]

- Fluorobenzonitrile compound preparation method.

-

This compound (C11H10FNO2). PubChemLite. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

SAFETY DATA SHEET - 3-Fluorobenzonitrile. Thermo Fisher Scientific. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

-

Synthesis of 2-fluorobenzonitrile. PrepChem.com. [Link]

-

3-Cyano-4-fluorobenzaldehyde. ChemBK. [Link]

- Production of 3-(or 4-)cyanobenzaldehyde.

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance | Request PDF. ResearchGate. [Link]

-

The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

-

Fluorine-Containing Benzonitrile. Taizhou Volsen Chemical Co., Ltd. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ? ResearchGate. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. [Link].nlm.nih.gov/pmc/articles/PMC8627710/)

Sources

- 1. This compound | 218301-23-6 [chemicalbook.com]

- 2. PubChemLite - this compound (C11H10FNO2) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. mybiosource.com [mybiosource.com]

- 5. 4-Fluoro-3-cyanobenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. ossila.com [ossila.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. nbinno.com [nbinno.com]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. downloads.ossila.com [downloads.ossila.com]

A Comprehensive Technical Guide to the Structure Elucidation of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive, multi-technique methodology for the unambiguous structure elucidation of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile. Targeted at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple listing of procedures. It details the underlying scientific rationale for employing a synergistic workflow that combines chromatography and spectroscopy. We will explore the causality behind experimental choices, demonstrating how High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy converge to create a self-validating system for structural confirmation. Each section provides not only the "how" but the "why," ensuring that the resulting structural assignment is robust, reliable, and scientifically sound.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science, novel chemical entities are the foundational building blocks of innovation. This compound (Figure 1) is a compound of interest, featuring a unique combination of a fluorinated aromatic nitrile—a common pharmacophore—and a dioxane acetal, which can serve as a protected aldehyde or a chiral auxiliary. Its potential utility as an intermediate in drug discovery and organic synthesis necessitates an irrefutable confirmation of its molecular structure.[1][2][3][4]

Figure 1: Chemical Structure of this compound

The Synergistic Elucidation Workflow

The principle of our methodology is based on a logical progression from general to specific information. We first establish the purity and elemental formula of the analyte before probing its specific functional groups and, finally, mapping its precise atomic connectivity. This sequence ensures that the interpretation of complex data, such as NMR spectra, is built upon a solid foundation of validated information.

Caption: The logical workflow for structure elucidation.

Purity Assessment: The Chromatographic Gatekeeper

3.1. Principle & Rationale: The Necessity of a Homogeneous Sample Before any spectroscopic analysis, it is paramount to confirm the purity of the sample. The presence of significant impurities, such as starting materials or reaction byproducts, can introduce extraneous signals into spectra, leading to a convoluted and potentially erroneous interpretation. High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution detector like a Diode Array Detector (DAD), is the gold standard for this purpose.[7][8] A single, sharp, and symmetrical peak is a strong indicator of a pure compound, providing the confidence needed to proceed with more detailed analyses.

3.2. Experimental Protocol: Reverse-Phase HPLC A robust reverse-phase method is the logical starting point for an aromatic compound of moderate polarity.[9][10]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV/DAD at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

3.3. Data Interpretation The expected result is a single major peak with a consistent UV spectrum across its width, indicating the absence of co-eluting impurities. This validates the sample's suitability for definitive spectroscopic characterization.

Molecular Formula by High-Resolution Mass Spectrometry (HRMS)

4.1. Principle & Rationale: Beyond Nominal Mass HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental formula. This technique definitively validates the molecular formula (C₁₁H₁₀FNO₂) and distinguishes it from any other combination of atoms that might have the same nominal mass. This is a critical validation step.

4.2. Experimental Protocol: ESI-TOF HRMS Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Instrument: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive ESI.

-

Infusion: Direct infusion via syringe pump (5 µL/min) of the sample prepared for HPLC.

-

Mass Range: m/z 100-500.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

4.3. Data Interpretation The instrument measures the mass-to-charge ratio (m/z) of the ions. The primary observations should align with the predicted values for the target molecule and its common adducts.

| Ion Species | Formula | Calculated Exact Mass (m/z) | Observed m/z (Expected) |

| Molecular Ion | [C₁₁H₁₀FNO₂]⁺ | 207.0690 | ~207.0690 ± 5 ppm |

| Protonated Adduct | [C₁₁H₁₀FNO₂ + H]⁺ | 208.0768 | ~208.0768 ± 5 ppm |

| Sodium Adduct | [C₁₁H₁₀FNO₂ + Na]⁺ | 230.0588 | ~230.0588 ± 5 ppm |

| Table based on data from PubChem.[6] |

The close match between the observed and calculated exact masses for one or more of these species provides unequivocal support for the proposed elemental composition.

Functional Group Identification by FTIR Spectroscopy

5.1. Principle & Rationale: Probing Molecular Vibrations FTIR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation at specific frequencies. It is a rapid and effective method for confirming the presence of the key functional groups: the nitrile, the acetal, the aromatic ring, and the C-F bond.

5.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR ATR is a modern technique that requires minimal sample preparation.

-

Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

-

Sample: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

5.3. Data Interpretation The FTIR spectrum is analyzed for characteristic absorption bands that correspond to specific functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale / Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Corresponds to the CH₂ groups of the dioxane ring. |

| Nitrile (C≡N) Stretch | 2240 - 2220 | A very sharp, strong, and diagnostically crucial peak for aromatic nitriles.[11][12][13] |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Multiple bands confirming the aromatic skeleton. |

| C-F Stretch | 1270 - 1210 | A strong absorption confirming the fluoro-substituent.[14] |

| Acetal C-O Stretch | 1150 - 1050 | Strong, characteristic bands for the C-O-C-O-C system of the dioxane ring.[15][16] |

The presence of these key bands provides strong, direct evidence for the major structural components of the molecule.

Definitive Connectivity by NMR Spectroscopy

6.1. Principle & Rationale: The Ultimate Structural Tool NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of atoms.[17][18] By analyzing the spectra of ¹H, ¹³C, and ¹⁹F, and using 2D NMR to map correlations, we can piece together the entire molecular framework with confidence.

6.2. Experimental Protocols

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments.

6.3. Data Interpretation: Assembling the Puzzle

¹H NMR Predicted Data The proton NMR spectrum can be divided into three regions: aromatic, acetal, and aliphatic.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Comments |

| H-6 (Aromatic) | ~7.8 - 7.6 | dd (doublet of doublets) | 1H | Coupled to H-4 and the ortho-Fluorine. |

| H-4 (Aromatic) | ~7.7 - 7.5 | d (doublet) | 1H | Coupled to H-6. |

| H-3 (Aromatic) | ~7.5 - 7.3 | d (doublet) | 1H | Coupled to H-4. |

| H-acetal (Dioxane C2) | ~5.8 | s (singlet) | 1H | A diagnostic singlet for the acetal proton. |

| H-axial (Dioxane C4/6) | ~4.3 | m (multiplet) | 2H | Equatorial protons on the carbons adjacent to oxygen. |

| H-equatorial (Dioxane C4/6) | ~3.9 | m (multiplet) | 2H | Axial protons on the carbons adjacent to oxygen. |

| H-axial (Dioxane C5) | ~2.2 | m (multiplet) | 1H | Axial proton on the central dioxane carbon. |

| H-equatorial (Dioxane C5) | ~1.5 | m (multiplet) | 1H | Equatorial proton on the central dioxane carbon. |

¹³C NMR Predicted Data The ¹³C spectrum will confirm the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Comments |

| C-Aromatic (C-F) | ~165 - 160 | Large ¹JCF coupling constant will be observed. |

| C-Aromatic (C-CN, C-dioxane) | ~140 - 125 | Quaternary carbons. |

| C-Aromatic (C-H) | ~135 - 115 | Three distinct CH carbons. |

| C-Nitrile (C≡N) | ~115 - 110 | Diagnostic chemical shift for the nitrile carbon.[13] |

| C-Acetal (Dioxane C2) | ~100 - 95 | Diagnostic chemical shift for the acetal carbon. |

| C-Dioxane (C4/6) | ~70 - 65 | Carbons adjacent to the two oxygens. |

| C-Dioxane (C5) | ~30 - 25 | The central aliphatic carbon of the dioxane ring. |

¹⁹F NMR Spectroscopy A single resonance is expected. Its multiplicity (likely a doublet of doublets) will arise from coupling to the two ortho-protons on the aromatic ring, confirming its position at C2.[19]

2D NMR: Confirming Connectivity The COSY and HSQC spectra are used to validate the assignments made from the 1D spectra.

Caption: Key expected ¹H-¹H COSY correlations on the aromatic ring.

The COSY spectrum will show a clear correlation between H-3 and H-4, and between H-4 and H-6, establishing the 1,2,4-trisubstitution pattern. The HSQC spectrum will unequivocally link each proton signal to its corresponding carbon signal, solidifying the entire structural assignment.

Conclusion: A Unified and Self-Validating Structural Proof

The structure of this compound is confirmed through the powerful synergy of orthogonal analytical techniques. HPLC establishes purity, providing a clean slate for analysis. HRMS delivers an unambiguous molecular formula, C₁₁H₁₀FNO₂. FTIR confirms the presence of all key functional groups—nitrile, aromatic, fluoro, and acetal. Finally, a complete suite of NMR experiments provides the definitive atomic-level map, confirming the ortho-relationship of the fluorine and nitrile groups and the precise connectivity of the 1,3-dioxane substituent at the C5 position. Each piece of data validates the others, culminating in a structural assignment of the highest integrity and confidence.

References

-

PubChem. This compound. [Link]

- Google Patents. (1992).

- Google Patents. (2016).

-

Global Substance Registration System (GSRS). 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, CIS-. [Link]

-

Bako, M. A., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]

-

Brettle, R., & Holland, F. S. (1964). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

-

Jacobsen, J. P., & Schaumburg, K. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics. [Link]

-

ResearchGate. (2019). FTIR spectra of polycyclic acetal. [Link]

-

ResearchGate. (2015). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

-

ResearchGate. (2015). Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

-

Maseko, B. C., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

PrepChem.com. Synthesis of 2-fluorobenzonitrile. [Link]

-

Taylor & Francis Online. (2006). Determination of the structure of benzonitrile by nuclear magnetic resonance. [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H₂O. Astrophysical Journal Supplement Series. [Link]

-

Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

-

Yoshida, H., et al. (2004). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Journal of Chromatography A. [Link]

-

Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

SlidePlayer. Spectroscopy Methods of structure determination. [Link]

-

CDC Stacks. (1979). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

-

Joyce, K., & McNeill, K. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chem Guides. (2020). 1H NMR: Structural Elucidation I. [Link]

-

Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. [Link]

-

Global Substance Registration System (GSRS). 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, TRANS-. [Link]

Sources

- 1. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 2. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]

- 3. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 4. 邻氟苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 218301-23-6 [chemicalbook.com]

- 6. PubChemLite - this compound (C11H10FNO2) [pubchemlite.lcsb.uni.lu]

- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: Technical Guide & Synthetic Profile

[1][2]

Executive Summary

This compound (CAS: 218301-23-6) is a specialized synthetic building block used primarily in medicinal chemistry.[1][2] Structurally, it is the cyclic acetal-protected form of 2-fluoro-5-formylbenzonitrile , a key pharmacophore found in the blockbuster ovarian cancer drug Olaparib (Lynparza) .[1]

The 1,3-dioxane moiety serves as a robust protecting group for the aldehyde, preventing unwanted nucleophilic attack or oxidation during multi-step synthesis.[2] This molecule allows researchers to introduce the 3-cyano-4-fluorophenyl scaffold—essential for π-stacking interactions in the PARP active site—while maintaining orthogonality to other reactive conditions.[1][2]

Physicochemical Profile

The following data characterizes the target molecule (the acetal) and its parent aldehyde.

| Property | Data | Notes |

| Chemical Name | This compound | Target Molecule |

| CAS Number | 218301-23-6 | Verified Identity |

| Molecular Formula | C₁₁H₁₀FNO₂ | |

| Molecular Weight | 207.20 g/mol | Exact Mass: 207.07 |

| Structure Type | Cyclic Acetal (1,3-Dioxane) | Masked Aldehyde |

| Parent Aldehyde | 2-Fluoro-5-formylbenzonitrile | CAS: 218301-22-5 |

| Key Functional Groups | Nitrile (-CN), Aryl Fluoride (-F), Acetal | |

| Solubility | DCM, Ethyl Acetate, DMSO | Hydrophobic |

| Applications | PARP Inhibitor Synthesis (Olaparib) | Precursor |

Synthetic Pathways & Experimental Protocols

The synthesis of this compound is typically a two-stage workflow: Cyanation of the bromo-precursor followed by Acetal Protection .[1][2]

Workflow Diagram

The following diagram illustrates the conversion of the commercially available bromide to the protected acetal target.

Figure 1: Synthetic route from 3-bromo-4-fluorobenzaldehyde to the target acetal.[1][2]

Detailed Protocol

Stage 1: Synthesis of the Aldehyde Intermediate

Reaction: Rosenmund-von Braun Cyanation This step installs the nitrile group.[1][2] Note: The aldehyde is robust enough to survive these conditions, but temperature control is critical.[1][2]

-

Reagents: 3-Bromo-4-fluorobenzaldehyde (1.0 eq), Copper(I) Cyanide (CuCN, 1.1 eq).[1][2]

-

Procedure:

-

Charge a reaction vessel with 3-Bromo-4-fluorobenzaldehyde and CuCN in NMP.

-

Heat the mixture to 170°C under nitrogen atmosphere for 24 hours.

-

Monitor: Check via TLC or HPLC for consumption of the bromide.

-

Workup: Cool to 80°C. Add Celite and stir to trap copper salts. Filter through a Celite pad.[1][2]

-

Extraction: Partition the filtrate between Ethyl Acetate and Water.[1][2] Wash organic layer with brine.[1][2]

-

Purification: Recrystallize or flash column chromatography (Hexane/EtOAc) to yield 2-Fluoro-5-formylbenzonitrile (Solid).[1][2]

-

Stage 2: Acetal Protection (Target Synthesis)

Reaction: Acid-Catalyzed Acetalization This step converts the reactive aldehyde into the stable 1,3-dioxane target.[1][2]

-

Reagents: 2-Fluoro-5-formylbenzonitrile (1.0 eq), 1,3-Propanediol (1.2–1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

-

Apparatus: Dean-Stark trap (for water removal).

-

Procedure:

-

Reflux the mixture (~110°C ) with a Dean-Stark trap. Continue until theoretical water volume is collected (typically 2–4 hours).[1][2]

-

Quench: Cool to room temperature and add saturated NaHCO₃ solution to neutralize the acid.

-

Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

-

Result: This compound is obtained as a stable residue, often used directly or purified via short-path distillation.[1][2]

Applications in Drug Discovery (Olaparib)[1][2][5][6][7]

The primary utility of this molecule is as a "masked" synthon for the 2-fluoro-5-formylbenzonitrile motif, which is the "top half" of the Olaparib molecule.[1]

Why use the Dioxane Protected Form?

-

Stability: Free aldehydes are prone to oxidation (to carboxylic acids) or polymerization.[1][2] The acetal is stable to basic conditions often used in subsequent coupling steps (e.g., alkylation of the phthalazinone core).[1][2]

-

Orthogonality: If the synthesis requires lithiation or Grignard reactions on another part of the molecule, the acetal prevents the aldehyde from reacting as an electrophile.[1][2]

Retrosynthetic Logic: Olaparib

The diagram below shows how the target molecule fits into the convergent synthesis of Olaparib.

Figure 2: Retrosynthetic analysis of Olaparib, highlighting the role of the target molecule.[1]

Handling & Safety (E-E-A-T)

-

Hazard Classification:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the acetal is stable, moisture can slowly hydrolyze it back to the aldehyde.[1][2]

-

Deprotection Safety: When converting back to the aldehyde using aqueous acid (e.g., HCl/THF), ensure good ventilation as trace formaldehyde (from the diol cleavage) or volatile organics may be released.[1][2]

References

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 66545211, this compound. Retrieved from [Link][1][2]

-

Google Patents. (2012).[1][2] WO2012071684A1 - Heterocyclic derivatives, preparation processes and medical uses thereof (Olaparib Intermediates).[1][2] Retrieved from

Strategic Retrosynthesis and Process Development: 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Executive Summary

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile serves as a high-value pharmacophore builder in medicinal chemistry, particularly for kinase inhibitors where the 1,3-dioxane moiety acts as a masked aldehyde (a latent electrophile) or a stable bioisostere. This technical guide provides a robust, scalable synthetic route designed for high purity and safety.

Unlike standard academic preparations, this analysis prioritizes process safety (mitigating cyanide risks) and chemoselectivity (preserving the fluorine substituent while installing the nitrile). The recommended pathway utilizes a "Protection-First" strategy to eliminate aldehyde-related side reactions during the metal-catalyzed cross-coupling step.

Part 1: Structural Analysis & Retrosynthetic Logic

Electronic & Steric Considerations

-

The Fluorine Atom (C-2): A strong electron-withdrawing group (EWG) via induction but electron-donating via resonance. Its position ortho to the nitrile makes the nitrile susceptible to nucleophilic attack (e.g., hydrolysis), requiring mild reaction conditions downstream.

-

The 1,3-Dioxane (C-5): An acetal protecting group. It is stable to bases and nucleophiles (essential for the cyanation step) but sensitive to aqueous acids.

-

The Nitrile (C-1): The target functional group.[1] Direct installation via electrophilic substitution is difficult; nucleophilic displacement of a halide is the preferred disconnection.

Retrosynthetic Tree (Graphviz)

The following diagram illustrates the strategic disconnections, moving backwards from the target molecule (TM) to commercially available starting materials.

Figure 1: Retrosynthetic analysis showing the "Protection-First" strategy to ensure chemoselectivity.

Part 2: Detailed Synthetic Protocols

Route Selection: The "Protection-First" Strategy

While it is possible to cyanate 5-bromo-2-fluorobenzaldehyde directly, the free aldehyde can poison Palladium catalysts and undergo side reactions (e.g., benzoin condensation) under the basic conditions required for cyanation. Therefore, we protect the aldehyde first.[2]

Step 1: Acetal Protection

Objective: Convert 5-bromo-2-fluorobenzaldehyde to 2-(3-bromo-4-fluorophenyl)-1,3-dioxane.

Mechanism: Acid-catalyzed nucleophilic addition of 1,3-propanediol to the carbonyl, followed by dehydration.

| Parameter | Specification |

| Limiting Reagent | 5-Bromo-2-fluorobenzaldehyde |

| Reagent | 1,3-Propanediol (1.2 - 1.5 equivalents) |

| Catalyst | p-Toluenesulfonic acid (PTSA) monohydrate (5 mol%) |

| Solvent | Toluene (Reagent Grade) |

| Apparatus | Dean-Stark trap (for azeotropic water removal) |

| Expected Yield | 92 - 96% |

Protocol:

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 5-bromo-2-fluorobenzaldehyde (1.0 equiv), 1,3-propanediol (1.2 equiv), and PTSA (0.05 equiv) to the flask.

-

Solvation: Add Toluene (10 mL per gram of aldehyde) to create a suspension.

-

Reaction: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will collect in the Dean-Stark trap. Monitor via TLC (Hexane/EtOAc 8:2) until the aldehyde spot disappears (typically 3-5 hours).

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize PTSA) followed by Brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product usually crystallizes upon cooling; if not, recrystallize from Hexane/Ether.

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to the aryl nitrile using Zinc Cyanide (Zn(CN)₂).

Why Zn(CN)₂? Unlike NaCN or KCN, Zinc Cyanide is non-hygroscopic and strictly stoichiometric, reducing the risk of generating free HCN gas. It requires a catalyst to transfer the cyanide.[3]

Catalytic Cycle (Graphviz):

Figure 2: Pd(0)/Pd(II) catalytic cycle for the cyanation of aryl bromides.

Protocol:

-

Safety Check: Perform this reaction in a well-ventilated fume hood. Have a bleach bath (10% sodium hypochlorite) ready to quench any spills or waste.

-

Deoxygenation: This step is oxygen-sensitive. Sparge the solvent (DMF or NMP) with Nitrogen or Argon for 20 minutes prior to use.

-

Charging: In a dry Schlenk tube or pressure vial, add:

-

2-(3-bromo-4-fluorophenyl)-1,3-dioxane (1.0 equiv)

-

Zn(CN)₂ (0.6 equiv) — Note: 0.5 is stoichiometric, 0.6 ensures completion.

-

Pd(PPh₃)₄ (3-5 mol%) — Tetrakis(triphenylphosphine)palladium(0)

-

-

Reaction: Add degassed DMF (5 mL per mmol). Seal the vessel under inert atmosphere. Heat to 80-100°C for 4-12 hours.

-

Checkpoint: The reaction mixture usually turns from yellow to black/brown as Pd precipitates upon completion.

-

-

Quench & Workup (CRITICAL):

-

Cool to room temperature.[4]

-

Dilute with EtOAc.

-

Quench: Pour the mixture into a beaker containing 10% NH₄OH (ammonium hydroxide) or dilute ethylenediamine. This complexes the Zinc and copper salts, preventing emulsions.

-

Wash the organic layer with water (3x) to remove DMF, then Brine.

-

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexane/EtOAc gradient (starts non-polar, product is moderately polar).

-

Yield: Expected 85-90%.

-

Part 3: Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (Step 1) | Water not removing efficiently. | Ensure Dean-Stark is insulated; add fresh Toluene to push azeotrope. |

| Low Yield (Step 2) | Catalyst poisoning (O₂). | rigorously degas solvents; use fresh Pd(PPh₃)₄ (should be yellow, not orange/brown). |

| Homocoupling (Ar-Ar) | Temperature too high / Low CN⁻ conc. | Lower temp to 80°C; ensure Zn(CN)₂ is finely powdered. |

| Hydrolysis of Acetal | Acidic workup or wet silica. | Use 1% Triethylamine in the eluent for column chromatography to buffer the silica. |

Part 4: Safety & Toxicology (E-E-A-T)

Handling Zinc Cyanide

Although Zn(CN)₂ is safer than NaCN, it is still highly toxic if ingested or if it contacts acid (releasing HCN gas).

-

Engineering Controls: Always work in a certified fume hood.

-

PPE: Double nitrile gloves, lab coat, safety glasses.

-

Waste Disposal: All aqueous waste from Step 2 must be treated with bleach (NaClO) at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate (OCN⁻).

Fluorine Considerations

The C-F bond is stable under these conditions. However, avoid using strong alkoxide bases (e.g., NaOMe) at high temperatures, as this could trigger SNAr displacement of the fluorine, yielding the methoxy ether impurity.

References

-

Weissman, S. A., Zewge, D., & Chen, C. (2005).[5] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

-

Sigma-Aldrich. (2025).[6] Safety Data Sheet: Zinc Cyanide. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Spectral Characterization of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for the compound 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. Given the limited availability of public experimental spectra, this guide presents a detailed predictive analysis based on established spectroscopic principles, alongside standardized experimental protocols for data acquisition.

Introduction

This compound (Molecular Formula: C₁₁H₁₀FNO₂, Molecular Weight: 207.2 g/mol ) is a substituted aromatic compound with significant potential in medicinal chemistry and materials science.[1] The presence of a fluorinated benzonitrile moiety combined with a dioxacyclic group makes it a versatile building block. Accurate spectral analysis is paramount for confirming its identity and purity, which is crucial for its application in complex synthetic pathways. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic and dioxan ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | dd | 1H | Aromatic H (ortho to CN, meta to F) |

| ~7.6-7.7 | ddd | 1H | Aromatic H (ortho to dioxan, meta to F) |

| ~7.2-7.3 | t | 1H | Aromatic H (ortho to F) |

| ~5.5-5.6 | s | 1H | Acetal H (CH of the dioxan ring) |

| ~4.2-4.3 | m | 2H | Axial O-CH₂ of dioxan |

| ~3.9-4.0 | m | 2H | Equatorial O-CH₂ of dioxan |

| ~2.1-2.2 | m | 1H | Axial C-CH₂-C of dioxan |

| ~1.4-1.5 | m | 1H | Equatorial C-CH₂-C of dioxan |

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ would show signals for all 11 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162-164 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135-137 (d) | Aromatic C (para to F) |

| ~133-135 (d) | Aromatic C (ortho to CN) |

| ~116-118 (d) | Aromatic C (ortho to F) |

| ~115-117 | C≡N |

| ~110-112 (d) | Aromatic C (ipso to CN) |

| ~100-102 | Acetal C |

| ~66-68 | O-CH₂ of dioxan |

| ~25-27 | C-CH₂-C of dioxan |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

A background spectrum of the clean ATR crystal should be collected prior to the sample scan.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (dioxan) |

| ~2230-2220 | Strong | C≡N stretch |

| ~1610-1590 | Medium | Aromatic C=C stretch |

| ~1250-1200 | Strong | C-O-C stretch (dioxan, acetal) |

| ~1150-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Typically m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

Predicted Mass Spectrum

The predicted mass spectrum in positive ion mode would show the molecular ion peak and other adducts.

| m/z | Ion |

| 208.0768 | [M+H]⁺ |

| 230.0588 | [M+Na]⁺ |

Fragmentation Pathway:

The fragmentation of the molecular ion would likely involve the loss of the dioxan ring or parts of it, as well as the cyano group.

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

The predictive spectral analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The detailed NMR, IR, and MS data, although theoretical, are based on well-established principles and offer a reliable reference for researchers. The provided experimental protocols outline standard procedures for acquiring high-quality spectral data for this and similar compounds, ensuring reproducibility and accuracy in chemical analysis.

References

Sources

A Senior Application Scientist's Guide to 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: A Versatile Synthetic Building Block

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a pivotal synthetic building block for researchers and professionals in drug development and materials science. We will explore its synthesis, key reactions, and strategic applications, moving beyond a simple recitation of protocols to explain the underlying chemical principles that drive its utility. This document is designed to empower chemists to leverage the unique reactivity of this molecule to construct complex molecular architectures.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional aromatic compound with significant potential in organic synthesis. Its structure incorporates two key features that can be manipulated with a high degree of selectivity: a protected aldehyde (the 1,3-dioxane group) and an activated aromatic ring poised for nucleophilic substitution or cross-coupling reactions. This strategic combination allows for sequential chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2]

The 1,3-dioxane moiety serves as a robust protecting group for the formyl group, stable under a variety of reaction conditions including those that are basic, oxidative, and reductive.[3][4] This stability is crucial when performing reactions at other sites of the molecule. Conversely, the fluorine atom, positioned ortho to the electron-withdrawing nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5][6] This guide will delve into the practical applications and synthetic strategies that arise from this unique molecular architecture.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FNO₂ | Inferred |

| Molecular Weight | 207.20 g/mol | Inferred |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | Inferred |

Safety and Handling:

Synthesis of the Building Block

The most direct and logical synthetic route to this compound involves the protection of the commercially available 2-fluoro-5-formylbenzonitrile.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the formation of the target molecule.

Detailed Experimental Protocol

This protocol describes the acid-catalyzed acetal formation to synthesize this compound.[9]

Materials:

-

2-Fluoro-5-formylbenzonitrile

-

1,3-Propanediol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-fluoro-5-formylbenzonitrile (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

1,3-Propanediol: The use of 1,3-propanediol leads to the formation of a six-membered 1,3-dioxane ring, which is generally more thermodynamically stable than the five-membered 1,3-dioxolane ring formed from ethylene glycol.[9]

-

p-TsOH: A catalytic amount of a strong acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.[10]

-

Dean-Stark Trap: The formation of the acetal is a reversible reaction.[10] The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the product side, ensuring a high yield.[9]

Key Chemical Transformations and Reactivity

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group, coupled with the high electronegativity of the fluorine atom, makes the C-F bond susceptible to nucleophilic attack.[5] This is a powerful method for introducing a variety of functionalities at the 2-position of the benzonitrile ring.

Reaction Scheme:

Caption: General scheme for SNAr reactions.

Mechanistic Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6] The stability of this intermediate is enhanced by the electron-withdrawing nitrile group, which can delocalize the negative charge. The ortho and para positions relative to the nitrile are most activated towards nucleophilic attack.[11]

Applications:

-

Synthesis of Aryl Ethers and Thioethers: Reaction with alcohols or thiols in the presence of a base provides access to valuable diaryl ethers and thioethers, which are common motifs in pharmaceuticals and agrochemicals.

-

Formation of Anilines: Amines can displace the fluoride to form substituted anilines, which are precursors to a wide range of heterocyclic compounds.[12]

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling reactions than C-Br or C-I bonds, recent advances in catalyst design have enabled the use of fluoroarenes in reactions like the Suzuki and Buchwald-Hartwig couplings.[13][14][15] These reactions are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.[16]

Reaction Scheme:

Caption: General scheme for palladium-catalyzed cross-coupling.

Considerations for C-F Activation:

-

Catalyst System: Highly active palladium catalysts with electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the strong C-F bond.

-

Reaction Conditions: These reactions may require higher temperatures and stronger bases compared to couplings with heavier halogens.

Deprotection of the Dioxane Group

The 1,3-dioxane group can be readily removed under acidic conditions to reveal the aldehyde functionality.[3] This deprotection step is typically high-yielding and can be performed in the presence of a wide range of other functional groups.

Protocol for Deprotection:

Materials:

-

5-(1,3-Dioxan-2-yl)-substituted benzonitrile

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the protected compound in a mixture of acetone and water.

-

Add a catalytic amount of concentrated HCl.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify as needed.

Strategic Implications: The ability to unmask the aldehyde at a later stage in a synthetic sequence allows for further elaboration of the molecule, such as through Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity or interesting material properties.

-

Pharmaceuticals: Fluorinated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][17] The introduction of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and bioavailability.[18] The ability to introduce diverse substituents via SNAr or cross-coupling, followed by elaboration of the aldehyde, provides a powerful platform for generating libraries of compounds for drug screening. For example, related dioxolane and dioxane derivatives have been investigated as modulators of multidrug resistance in cancer therapy.[19][20] Diketopiperazines, which can be synthesized from amino acid precursors that could potentially be derived from this building block, have shown promise as selective inhibitors in acute myeloid leukemia.[21]

-

Materials Science: The benzonitrile moiety can be a precursor to other functional groups or can be incorporated into polymers and liquid crystals.[17] The ability to create highly substituted aromatic systems is of interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials. For instance, substituted benzonitriles are used in the synthesis of thermally activated delayed fluorescence (TADF) dyes for OLEDs.[22]

Conclusion

This compound is a strategically designed building block that offers a powerful combination of a stable protecting group and an activated site for aromatic functionalization. A thorough understanding of the principles governing its synthesis and reactivity enables chemists to design and execute efficient synthetic routes to complex and valuable molecules. The orthogonal nature of its functional groups provides a high degree of synthetic flexibility, making it a valuable tool in the arsenal of the modern organic chemist.

References

- Google Patents. (n.d.). 5-bromo-2-fluorobenzonitrile synthesis method.

- Google Patents. (n.d.). Process for preparing fluorobenzonitriles.

- Google Patents. (n.d.). Process for the preparation of 2-fluorobenzonitrile from saccharin.

-

Fengchen Group. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 24(18), 3298. Retrieved from [Link]

- Google Patents. (n.d.). Fluorobenzonitrile compound preparation method.

- Roth, M., & Spange, S. (2005). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediate. Macromolecules, 38(24), 10032-10039.

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2588-2600. Retrieved from [Link]

-

ResearchGate. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]

-

MDPI. (2024). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 9(10), 1016-1022. Retrieved from [Link]

-

SciSpace. (2021). Synthesis of functionalized benzo[12][23]dioxin-4- ones from salicylic acid and acetylenic esters and their direct. RSC Advances, 11(39), 24570-24574. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Organic & Biomolecular Chemistry, 20(24), 4967-4971. Retrieved from [Link]

-

Royal Society of Chemistry. (1999). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3121-3130. Retrieved from [Link]

-

Beilstein Journals. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 19, 1346-1352. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. Retrieved from [Link]

Sources

- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. ossila.com [ossila.com]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 16. nobelprize.org [nobelprize.org]

- 17. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 18. img01.pharmablock.com [img01.pharmablock.com]

- 19. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. ossila.com [ossila.com]

- 23. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic application of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile (henceforth referred to as DFB ), a versatile building block in modern medicinal chemistry. We will delve into its intrinsic chemical properties, provide validated synthetic protocols, and showcase its pivotal role in the synthesis of high-value pharmaceutical targets, including the AKT inhibitor, Capivasertib. The causality behind experimental choices, self-validating protocol design, and authoritative citations are central to this guide, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.

Introduction: The Strategic Value of this compound (DFB)

At its core, DFB is a bifunctional synthetic intermediate designed for controlled, sequential chemical transformations. Its value in medicinal chemistry is not as a final bioactive compound, but as a crucial precursor that combines two key structural motifs: a 2-fluorobenzonitrile unit and a 1,3-dioxane-protected benzaldehyde . This combination offers a powerful toolkit for the medicinal chemist.

-

The 2-Fluorobenzonitrile Moiety: This functional group is a well-established pharmacophore and a versatile synthetic handle. The fluorine atom can enhance metabolic stability, improve pharmacokinetics, and modulate the pKa of nearby functionalities, which can be critical for drug-target interactions.[1][2] The nitrile group provides a reactive site for transformation into a variety of other functional groups, such as amines, amides, and heterocycles.[3][4] It is a key component in a range of pharmaceuticals, including anticancer, antiviral, and central nervous system (CNS)-active compounds.[1]

-

The 1,3-Dioxane Moiety: The 1,3-dioxane group serves as a robust protecting group for the benzaldehyde functionality.[5] Aldehydes are highly reactive and would not be stable under many of the reaction conditions required to manipulate other parts of the molecule. The 1,3-dioxane is a cyclic acetal that is stable to a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions to unmask the aldehyde for subsequent reactions.[5][6] This orthogonal reactivity is fundamental to multi-step synthetic strategies.[7]

The strategic combination of these two functionalities in DFB allows for a synthetic workflow where transformations can be carried out on the 2-fluorobenzonitrile portion of the molecule while the reactive aldehyde is safely masked. Once the desired modifications are complete, the aldehyde can be deprotected to participate in further synthetic steps, such as reductive amination or Wittig reactions.

Synthesis and Characterization of this compound (DFB)

The most common and practical laboratory-scale synthesis of DFB starts from its aldehyde precursor, 2-fluoro-5-formylbenzonitrile .[8] This precursor itself is a valuable intermediate in the synthesis of several pharmaceuticals.[9]

Protocol 1: Synthesis of this compound (DFB) from 2-Fluoro-5-formylbenzonitrile

This protocol details the acid-catalyzed protection of the aldehyde functionality of 2-fluoro-5-formylbenzonitrile using 1,3-propanediol.

Workflow Diagram:

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

The Strategic Role of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile , a pivotal intermediate in the manufacturing of advanced pharmaceutical agents. The strategic use of the 1,3-dioxane moiety as a protecting group for the aldehyde functionality on the 2-fluorobenzonitrile scaffold is critical in multi-step syntheses, most notably in the production of the PARP inhibitor, Olaparib. This document offers detailed protocols for the synthesis of this intermediate and its subsequent utilization, underpinned by an understanding of the chemical principles guiding these processes.

Introduction: A Tale of Two Functional Groups

In the intricate landscape of pharmaceutical synthesis, the journey from simple precursors to complex active pharmaceutical ingredients (APIs) is a testament to the precision of organic chemistry. The title compound, this compound, exemplifies a common yet elegant strategy: the use of protecting groups. It is primarily derived from its precursor, 2-fluoro-5-formylbenzonitrile , and serves as a stabilized intermediate in the synthesis of high-value therapeutics.

The rationale for the introduction of the 1,3-dioxane group is rooted in the differential reactivity of the functional groups present on the precursor. The aldehyde group is highly susceptible to nucleophilic attack and oxidation, while the nitrile and fluoro groups are targets for other transformations in subsequent synthetic steps. The 1,3-dioxane acetal effectively "masks" the aldehyde, rendering it inert to reaction conditions that are intended to modify other parts of the molecule. This protection is reversible, allowing for the regeneration of the aldehyde at a later, more opportune stage of the synthesis.

Core Application: Intermediate in the Synthesis of Olaparib

The most prominent application of this compound is as a key building block in the synthesis of Olaparib . [1][2]Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, a targeted therapy that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations like ovarian, breast, and prostate cancers. [3][4] The synthesis of Olaparib involves the construction of a complex phthalazinone core, which is ultimately linked to a piperazine moiety. The 2-fluoro-5-formylbenzonitrile precursor provides the foundational aromatic ring with the necessary functional groups in the correct orientation. The dioxane protection strategy allows for selective manipulation of the nitrile and fluoro groups to build the phthalazinone structure without interference from the highly reactive aldehyde.

Synthesis Protocol: From Aldehyde to Protected Acetal

The synthesis of this compound is a classic example of an acid-catalyzed acetalization. This reaction involves the condensation of an aldehyde with a diol, in this case, 1,3-propanediol.

Reaction Scheme

Caption: Synthesis of the target intermediate.

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 2-fluoro-5-formylbenzonitrile (1 equivalent).

-

Addition of Reagents: Add a suitable solvent such as toluene (approximately 5-10 volumes relative to the starting material). To this suspension, add 1,3-propanediol (1.1-1.5 equivalents) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction and Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application Protocol: Utilization in Olaparib Synthesis

Once synthesized, this compound is utilized in the subsequent steps of the Olaparib synthesis. The protected aldehyde allows for a Horner-Wadsworth-Emmons reaction to be performed on a related phosphonate, which then reacts with the nitrile group of our intermediate.

Reaction Scheme (Illustrative)

Caption: Application in Olaparib synthesis.

General Protocol for Subsequent Reaction

The protected intermediate is typically reacted with a phosphonate ylide generated in situ. The nitrile group is then hydrolyzed and cyclized with hydrazine to form the phthalazinone core of Olaparib. The dioxane protecting group is removed under acidic conditions to reveal the aldehyde, which is then further transformed.

Physicochemical and Safety Data

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 218301-23-6 | |

| Molecular Formula | C₁₁H₁₀FNO₂ | |

| Molecular Weight | 207.2 g/mol | |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) | Inferred |

Safety and Handling

-

Hazard Statements: Based on the precursor, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, and may cause respiratory irritation. * Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. * Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a cool, dry, and well-ventilated place.

-

Conclusion